3,4-Dibromo-2-(methylthio)thiophene
Description
Properties
Molecular Formula |
C5H4Br2S2 |
|---|---|
Molecular Weight |
288.0 g/mol |
IUPAC Name |
3,4-dibromo-2-methylsulfanylthiophene |
InChI |
InChI=1S/C5H4Br2S2/c1-8-5-4(7)3(6)2-9-5/h2H,1H3 |
InChI Key |
QENQITXWTCIJKO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=CS1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2-(methylthio)thiophene typically involves the bromination of 2-(methylthio)thiophene. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for larger scales. This often involves the use of continuous flow reactors to ensure consistent product quality and yield. The bromination reaction is carefully controlled to avoid over-bromination and to ensure the selective formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2-(methylthio)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products Formed
Substituted Thiophenes: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Scientific Research Applications
While specific case studies and comprehensive data tables for the applications of "3,4-Dibromo-2-(methylthio)thiophene" are not available in the search results, the provided resources suggest its use in organic electronics and as a building block in organic synthesis. Further research and experimentation would be needed to fully document its applications with detailed data.
Scientific Research Applications
Organic Electronics
- This compound's unique electronic properties make it suitable for use in organic electronics.
Organic Synthesis
- 3,4-Dibromo-2,5-bis(methylthio)thiophene is used as a building block for synthesizing more complex organic molecules.
- Thiophene derivatives, including those synthesized from dibromothiophene, have potential NLO (Nonlinear Optics) response .
- It can be used as a starting material for synthesizing thiophene derivatives via Suzuki coupling reactions .
- 3,4-dibromothiophene can be used in copper catalyzed amination reactions with primary, cyclic, and acyclic secondary amines to produce alkylaminothiophene derivatives .
Synthesis of Thiophene Derivatives
- Utilized as a starting material in the synthesis of a series of thiophene derivatives .
- Reacted with arylboronic acids using a palladium catalyst to produce thiophene-based derivatives .
Other Thiophene Compounds and their applications
- Thiophenes, in general, are chemically stable and easy to process, making them valuable in research .
- 3-(methylthio) thiophene can be used as an intermediate for the synthesis of API and for yielding oligothiophene .
- 3-iodo-thieno-[3,4-b]thiophene (1) may undergo a wide range of cross-coupling reactions to obtain many versatile reaction products .
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2-(methylthio)thiophene depends on the specific application and the target moleculeThese interactions can lead to the formation of covalent bonds or the modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophene Derivatives
Substituent Effects on Electronic Properties
The electronic and structural characteristics of thiophene derivatives are highly sensitive to substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Comparative Properties of Brominated Thiophene Derivatives
Key Findings:
- Charge Transport : The methylthio group in this compound enhances charge carrier mobility compared to methyl or ethylhexyl substituents. This is attributed to the sulfur atom’s polarizability, which facilitates π-electron delocalization .
- Solubility vs. Performance : Longer alkyl chains (e.g., 2-ethylhexyl in ) improve solubility but reduce charge mobility due to steric hindrance. In contrast, the methylthio group balances solubility and electronic performance.
Q & A
Q. Basic Methodology :
- ¹H/¹³C NMR : Chemical shifts for thiophene protons typically appear at δ 6.5–7.5 ppm, while methylthio groups resonate near δ 2.5 ppm. Coupling constants (e.g., J = 3–5 Hz for adjacent thiophene protons) confirm substitution patterns .
- IR Spectroscopy : The thiol/thioether S–H and C–S stretches appear at 2525–2545 cm⁻¹ and 600–700 cm⁻¹, respectively, distinguishing tautomeric forms .
Advanced Considerations :
For ambiguous data, heteronuclear correlation NMR (e.g., HSQC, HMBC) resolves connectivity. Computational tools (DFT) can predict spectral profiles and validate experimental results. For example, MP2/6-311G** calculations accurately reproduce bond lengths and angles in thiophene derivatives, aiding structural assignments .
What purification strategies are effective for this compound?
Basic Methodology :
Distillation under reduced pressure (20–50 mmHg) is preferred to remove low-boiling impurities. Recrystallization from ethanol or hexane yields high-purity crystals .
Advanced Considerations :
Chromatographic techniques (e.g., flash chromatography with silica gel) resolve structurally similar byproducts. For trace coloration, redistillation or adsorption over activated charcoal improves clarity .
How can researchers address contradictions in spectroscopic or synthetic data for this compound?
Q. Methodological Approach :
- Cross-Validation : Compare experimental NMR/IR data with literature (e.g., NIST databases) . Discrepancies in coupling constants or yields may indicate regioisomeric impurities or solvent effects.
- Computational Modeling : Density Functional Theory (DFT) predicts electronic transitions and molecular geometries. For instance, DFT calculations identified sulfur atoms in thiophene-based COFs as active catalytic sites, resolving ambiguities in ORR mechanism studies .
What advanced applications exist for this compound in materials science?
Q. Advanced Research Context :
- Covalent Organic Frameworks (COFs) : The compound serves as a building block for sulfur-rich COFs, enhancing oxygen reduction reaction (ORR) activity in fuel cells. DFT studies confirm that sulfur atoms in thiophene rings act as catalytic centers under basic conditions .
- Organic Electronics : Derivatives are used in ambipolar semiconductors, where balanced hole/electron mobility is achieved via π-extension and side-chain engineering .
How can researchers design experiments to study the reaction mechanisms of this compound?
Q. Methodological Framework :
- Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to track proton transfer in tautomeric equilibria .
- Kinetic Studies : Monitor reaction progress via in-situ ¹⁹F NMR (for fluorinated analogs) to identify rate-limiting steps .
- Mass Spectrometry : Ionization potential (IP) measurements in the gas phase reveal dominant tautomeric forms (e.g., thiol vs. thione) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
